

# Nav1.7 Inhibitors in Clinical Trials: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |  |  |  |
|----------------------|----------------------------|-----------|--|--|--|
| Compound Name:       | Aneratrigine hydrochloride |           |  |  |  |
| Cat. No.:            | B15588376                  | Get Quote |  |  |  |

The voltage-gated sodium channel Nav1.7 has long been a promising target for the development of novel analgesics due to its critical role in pain signaling pathways. Genetic studies of individuals with rare loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, have demonstrated a congenital insensitivity to pain, fueling extensive research into pharmacological agents that can replicate this phenotype. Despite significant efforts, the clinical development of selective Nav1.7 inhibitors has been challenging, with many candidates failing to demonstrate significant efficacy in late-stage trials. This guide provides a meta-analysis of clinical trial data for several key Nav1.7 inhibitors, offering a comparative overview of their performance, experimental protocols, and the underlying signaling pathways.

### **Comparative Analysis of Clinical Trial Data**

The following table summarizes the available quantitative data from clinical trials of prominent Nav1.7 inhibitors. It is important to note that direct comparisons are limited by the different pain conditions studied, trial designs, and reported endpoints.



| Inhibitor                    | Mechani<br>sm of<br>Action                                            | Clinical<br>Trial<br>Phase | Indicatio<br>n                                                 | Patient<br>Populati<br>on                            | Dosing<br>Regimen                                        | Key<br>Efficacy<br>Outcom<br>es                                                                                                                          | Key Safety and Tolerabili ty Findings                                                                                                  |
|------------------------------|-----------------------------------------------------------------------|----------------------------|----------------------------------------------------------------|------------------------------------------------------|----------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|
| PF-<br>0508977<br>1          | Selective<br>Nav1.7<br>blocker                                        | Phase II                   | Painful<br>Diabetic<br>Peripher<br>al<br>Neuropat<br>hy        | Adults with painful diabetic periphera I neuropat hy | 150 mg<br>twice<br>daily                                 | Did not meet primary endpoint. Mean posterior differenc e in weekly average pain score vs. placebo: -0.41 (90% Credible Interval: -1.00 to 0.17).[1] [2] | Generally well- tolerated. [1][2] Most frequent adverse events were somnole nce, dizziness , headach e, fatigue, and euphoric mood.[3] |
| Vixotrigin<br>e<br>(BIIB074) | Voltage-<br>and use-<br>depende<br>nt<br>sodium<br>channel<br>blocker | Phase II                   | Small Fiber Neuropat hy (Idiopathi c or Diabetes- Associat ed) | Adults with painful small fiber neuropat hy          | 200 mg<br>twice<br>daily and<br>350 mg<br>twice<br>daily | 200 mg BID met the primary endpoint: statistical ly significan t reduction                                                                               | Generally well- tolerated. [4] Most common adverse events (≥5%) in the double-                                                         |

in the

blind



|   | mean       | period     |
|---|------------|------------|
|   | average    | included   |
|   | daily pain | falls,     |
|   | (ADP)      | nasophar   |
|   | score vs.  | yngitis,   |
|   | placebo    | muscle     |
|   | at week    | spasm,     |
|   | 12         | and        |
|   | (p=0.050   | urinary    |
|   | ).[4][5]   | tract      |
|   | 350 mg     | infection. |
|   | BID did    | [5]        |
|   | not meet   |            |
|   | the        |            |
|   | primary    |            |
|   | endpoint.  |            |
|   | [5][6]     |            |
| - |            |            |

| Ralfinami | Multi-     | Phase   | Neuropat | Adults    | 160     | Did not    | Well-      |
|-----------|------------|---------|----------|-----------|---------|------------|------------|
| de        | target:    | IIb/III | hic Low  | with      | mg/day  | detect     | tolerated  |
|           | blocks     |         | Back     | chronic   | and 320 | any        | with no    |
|           | Nav        |         | Pain     | neuropat  | mg/day  | significan | clinically |
|           | channels   |         |          | hic low   |         | t          | significan |
|           | (including |         |          | back pain |         | differenc  | t          |
|           | Nav1.7),   |         |          | of at     |         | е          | differenc  |
|           | N-type     |         |          | least     |         | between    | es from    |
|           | calcium    |         |          | moderate  |         | ralfinami  | placebo    |
|           | channels,  |         |          | severity  |         | de and     | on safety  |
|           | and        |         |          |           |         | placebo    | measure    |
|           | modulate   |         |          |           |         | on the     | s.[7]      |
|           | s NMDA     |         |          |           |         | primary    | Most       |
|           | receptors  |         |          |           |         | endpoint   | frequent   |
|           |            |         |          |           |         | (change    | adverse    |
|           |            |         |          |           |         | from       | events     |
|           |            |         |          |           |         | baseline   | (>5%)      |
|           |            |         |          |           |         | on an 11-  | were       |
|           |            |         |          |           |         | point      | headach    |
|           |            |         |          |           |         |            |            |



Likert e,
Scale).[7] nausea,
abdomin
al pain,
dizziness
,
dyspepsi
a, and
vomiting.

# Experimental Protocols PF-05089771 in Painful Diabetic Peripheral Neuropathy (NCT02215252)

This was a randomized, double-blind, placebo- and active-controlled, parallel-group study.

- Patient Population: Subjects with a diagnosis of painful diabetic peripheral neuropathy.
- Inclusion Criteria (abbreviated): Adults with a history of type 1 or 2 diabetes mellitus and painful diabetic neuropathy for at least 6 months.
- Exclusion Criteria (abbreviated): Presence of other causes of peripheral neuropathy, poorly controlled diabetes.
- Treatment Arms:
  - PF-05089771 150 mg twice daily
  - Pregabalin 150 mg twice daily (active control)
  - Placebo
- Study Duration: 4-week treatment period.[2]
- Primary Endpoint: Change from baseline in the weekly average of daily pain scores at week
   4, measured on a Numerical Rating Scale (NRS).[1][2]



 Secondary Endpoints: Included assessments of sleep interference, patient global impression of change, and safety.

### Vixotrigine in Small Fiber Neuropathy (CONVEY study - NCT03339336)

This was a Phase 2, multicenter, placebo-controlled, double-blind, enriched-enrolment, randomized withdrawal study.[5]

- Patient Population: Adults with idiopathic or diabetes-associated painful small fiber neuropathy.[5]
- Study Design: The study included a 4-week open-label period where all participants received vixotrigine 350 mg twice daily. Responders (≥30% reduction in average daily pain score) were then randomized to a 12-week double-blind period.[5]
- Treatment Arms (Double-Blind Period):
  - Vixotrigine 200 mg twice daily
  - Vixotrigine 350 mg twice daily
  - Placebo
- Primary Endpoint: Change from baseline in the average daily pain (ADP) score at week 12 of the double-blind period.[5]
- Secondary Endpoints: Included the proportion of participants with a ≥30% reduction from baseline in ADP and the proportion of Patient Global Impression of Change (PGIC) responders at week 12.[5]

## Signaling Pathways and Experimental Workflows Nav1.7 Signaling Pathway in Pain Perception

The following diagram illustrates the critical role of the Nav1.7 channel in the transmission of pain signals from the periphery to the central nervous system.





Click to download full resolution via product page

Caption: Role of Nav1.7 in the pain signaling cascade.

#### Generalized Workflow of a Nav1.7 Inhibitor Clinical Trial

The diagram below outlines a typical experimental workflow for a Phase III clinical trial investigating a Nav1.7 inhibitor for a neuropathic pain condition.





Click to download full resolution via product page

Caption: Typical workflow for a Nav1.7 inhibitor clinical trial.

In conclusion, while the selective inhibition of Nav1.7 remains a theoretically sound approach for pain management, the translation of preclinical promise to clinical efficacy has been fraught with challenges. The data from clinical trials of PF-05089771 and ralfinamide highlight these difficulties, with both failing to meet their primary endpoints in neuropathic pain conditions. Vixotrigine has shown some promise in a Phase II trial for small fiber neuropathy, although the



effect was dose-dependent and not consistent across all endpoints. The discordance between the profound analgesic phenotype observed in genetic knockouts and the modest effects of pharmacological inhibitors in clinical trials suggests that the role of Nav1.7 in chronic pain states may be more complex than initially understood. Future research may need to focus on patient stratification, combination therapies, or novel approaches to modulating Nav1.7 function to unlock the full therapeutic potential of this target.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Efficacy of the Nav1.7 blocker PF-05089771 in a randomised, placebo-controlled, doubleblind clinical study in subjects with painful diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lack of Detection of the Analgesic Properties of PF-05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vixotrigine for Small Fiber Neuropathy Provides Positive Impression of Change for Patients - - Practical Neurology [practicalneurology.com]
- 5. Efficacy and safety of vixotrigine in idiopathic or diabetes-associated painful small fibre neuropathy (CONVEY): a phase 2 placebo-controlled enriched-enrolment randomised withdrawal study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biogen Announces Positive Results From Phase 2 Study Of Vixotrigine In Small Fiber Neuropathy | Nasdaq [nasdaq.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. newron.com [newron.com]
- To cite this document: BenchChem. [Nav1.7 Inhibitors in Clinical Trials: A Comparative Meta-Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15588376#meta-analysis-of-clinical-trial-data-for-nav1-7-inhibitors]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com